6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Description
Properties
IUPAC Name |
6-amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-7-3-1-2-4-12(16)14-8-5-11(10-15)6-9-14/h11,15H,1-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDWZODBWDMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethyl Group Introduction
Piperidine rings are often functionalized via nucleophilic substitution or reduction reactions. For example, 1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one (PubChem CID 18934923) is synthesized through acetylation of 4-hydroxymethylpiperidine using acetyl chloride in the presence of a base like triethylamine. A similar approach could be adapted for the target compound by replacing the acetyl group with a hexanone backbone.
Table 1: Representative Piperidine Functionalization Reactions
Hexanone Backbone Assembly
The hexanone segment (C6H11NO) requires precise control to position the amino group at the terminal carbon.
Reductive Amination Strategy
A plausible route involves reductive amination of 6-oxohexanal with a primary amine. For instance, the patent WO2016170545A1 describes coupling piperidine derivatives with acryloyl chloride in dichloromethane using diisopropylethylamine (DIPEA) as a base. Adapting this, 6-aminohexan-1-one could react with 4-hydroxymethylpiperidine under similar conditions:
Key Considerations :
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Solvent Selection : Dichloromethane or tetrahydrofuran (THF) are optimal for polar aprotic conditions.
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Temperature : Reactions are typically conducted at 0–5°C to mitigate exothermic side reactions.
Amino Group Incorporation
The terminal amino group in the hexanone chain may be introduced via:
Gabriel Synthesis
Conversion of a bromide intermediate to a phthalimide derivative, followed by hydrazinolysis. This method is widely used for primary amine synthesis but requires careful purification to avoid phthalimide byproducts.
Nitrile Reduction
Reduction of a nitrile intermediate (e.g., 6-cyanohexan-1-one ) using hydrogen gas and a palladium catalyst. For example, the synthesis of 1-(2-aminoethyl)piperidin-4-ol employs similar reductions in the presence of N-ethyldiisopropylamine.
Table 2: Amino Group Introduction Methods
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Gabriel Synthesis | Phthalimide, KOH | Ethanol, reflux | 65% | Hypothetical |
| Nitrile Reduction | H₂, Pd/C, N-ethyldiisopropylamine | RT, 19 h | 57% |
Purification and Crystallization
Post-synthetic purification is critical for isolating the target compound. The patent WO2016170545A1 highlights solvent-antisolvent techniques (e.g., dichloromethane/methanol mixtures) and preparative HPLC for isolating amorphous or crystalline forms. For instance:
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Dissolution : The crude product is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
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Precipitation : Addition of a non-polar antisolvent (e.g., hexane) induces crystallization.
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Chromatography : Final purification via silica gel or HPLC ensures >95% purity.
Reaction Optimization Strategies
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is being investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
- Neuropharmacology : Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter receptors, potentially leading to new treatments for conditions such as anxiety and depression. The compound's ability to interact with serotonin and dopamine receptors is of particular interest.
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Alkylation Reactions : The amino group can be used to introduce alkyl chains, creating derivatives that may exhibit enhanced biological activity.
- Formation of Heterocycles : The piperidine ring can be modified to produce various heterocyclic compounds, which are often biologically active.
Case Study 1: Neuroactive Compound Development
Research published in reputable journals has explored the synthesis of derivatives based on this compound. These studies focus on evaluating their effects on neurotransmitter systems. For instance, modifications to the hydroxymethyl group have been shown to enhance binding affinity to serotonin receptors, suggesting potential use as anxiolytics.
Case Study 2: Synthesis of Piperidine Derivatives
A study demonstrated the utility of this compound in synthesizing novel piperidine derivatives through nucleophilic substitution reactions. The resulting compounds exhibited varying degrees of biological activity, indicating that structural modifications can lead to significant changes in pharmacological properties.
Mechanism of Action
The exact mechanism of action of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl vs. Acyl Groups: The hydroxymethyl group in the target compound may enhance aqueous solubility compared to the lipophilic 3-methylbutanoyl group in analogs .
- Piperidine vs.
Key Findings :
- The piperazine-based analog exhibits weak PAR2 inhibition (IC₅₀ = 5,000,000 nM), likely due to its bulky 3-methylbutanoyl group reducing target affinity .
- The benzimidazole derivative, with a rigid aromatic scaffold, shows 758-fold higher potency, emphasizing the importance of planar structures in PAR2 binding .
Biological Activity
6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, also known by its CAS number 1289385-02-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H24N2O2. Its structure features a piperidine ring substituted with a hydroxymethyl group, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that derivatives of amino-piperidine compounds exhibit various biological activities, including:
- Antitumor Activity : Similar compounds have demonstrated efficacy against different cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : Some derivatives have shown antibacterial effects against clinical strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. Results indicated that modifications at the piperidine nitrogen significantly influenced their antitumor potency .
- Enzyme Inhibition : Research on Mannich base derivatives demonstrated that structural modifications could enhance inhibition of carbonic anhydrase, a key enzyme in tumor growth and metastasis .
- Cell Viability Assays : In vitro assays using MTT and similar methodologies have been employed to assess the cytotoxicity of amino-piperidine compounds against normal and cancerous cells, revealing dose-dependent effects .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling or alkylation of piperidine derivatives. For example, analogous compounds are synthesized by reacting amines with activated carbonyl intermediates under reflux conditions (e.g., 95% ethanol at 140°C with triethylamine as a base) . Key intermediates are characterized using ESI+ mass spectrometry (MS) to confirm molecular ions (e.g., m/z 198 [M + H]+) and 1H NMR to verify regiochemistry and purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for exact mass determination and multidimensional NMR (e.g., 1H, 13C, and DEPT-135) to resolve overlapping signals in the piperidine and hexanone moieties. For purity, HPLC with UV detection (≥95% purity threshold) is recommended. Reference spectral data from structurally similar compounds, such as those with piperazine-cyclohexylamine backbones, can aid interpretation .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Refer to GHS-based safety protocols for piperidine derivatives. Key precautions include:
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
- In case of skin exposure, immediately rinse with water for 15 minutes and seek medical advice if irritation persists.
- Store in a dry, ventilated environment away from oxidizers, as tertiary amines may react exothermically .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer : Conduct Design of Experiments (DoE) to test parameters like temperature, solvent polarity, and catalyst loading. For example, increasing ethanol concentration from 80% to 95% improved yields in analogous piperidine-alkylation reactions by reducing side-product formation . Monitor reactions in real-time using thin-layer chromatography (TLC) or in-line IR spectroscopy to identify optimal quenching points.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected MS fragments or NMR shifts)?
- Methodological Answer : For ambiguous MS fragments, perform tandem MS/MS to elucidate fragmentation pathways. In NMR, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations, especially for stereoisomers. For example, axial vs. equatorial substituents on the piperidine ring cause distinct δ 1.5–2.5 ppm splitting in 1H NMR, which can be modeled using computational tools like DFT-based chemical shift prediction .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, GPCR binding) guided by structural analogs. For instance, piperidine-containing compounds often target neurotransmitter receptors; use radioligand displacement assays with [³H]-labeled ligands for affinity quantification. Pair with cell viability assays (MTT/CellTiter-Glo®) to assess cytotoxicity. Include positive controls (e.g., known piperidine-based inhibitors) and validate hits using SPR or ITC for binding kinetics .
Q. What computational methods predict the physicochemical properties and ADMET profile of this compound?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, solubility, and permeability. For ADMET, run molecular dynamics simulations to assess metabolic stability (e.g., CYP450 interactions) and docking studies with hERG channels to flag cardiac toxicity risks. Validate predictions with experimental data, such as Caco-2 monolayer assays for intestinal absorption .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields or purity?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs) (e.g., purity, enantiomeric excess).
- Use PAT (Process Analytical Technology) tools like ReactIR™ to monitor reaction progress.
- Perform robustness testing on solvents (e.g., DMF vs. DMSO) and purification methods (e.g., prep-HPLC vs. column chromatography) .
Q. What are the best practices for reproducing literature protocols for this compound?
- Methodological Answer : Cross-validate experimental details (e.g., reagent grades, inert atmosphere conditions) and request raw data from original authors if needed. For example, slight variations in piperidine ring functionalization (e.g., hydroxymethyl vs. methyl groups) may require adjusting equivalents of reducing agents (e.g., NaBH4) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
